8-(quinoxalin-2-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
Description
8-(quinoxalin-2-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is a spirocyclic compound featuring a quinoxaline moiety at the 8-position of the triazaspiro[4.5]decane-2,4-dione core. Quinoxaline, a bicyclic aromatic system with two nitrogen atoms, confers unique electronic and steric properties that influence binding affinity and selectivity in biological targets.
Properties
IUPAC Name |
8-quinoxalin-2-yl-1,3,8-triazaspiro[4.5]decane-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O2/c21-13-15(19-14(22)18-13)5-7-20(8-6-15)12-9-16-10-3-1-2-4-11(10)17-12/h1-4,9H,5-8H2,(H2,18,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZXNDZOMTDSPON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C(=O)NC(=O)N2)C3=NC4=CC=CC=C4N=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(quinoxalin-2-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione typically involves multiple steps. One common method starts with the preparation of the quinoxaline moiety, followed by the formation of the spirocyclic structure. Key steps include:
Formation of Quinoxaline: This can be achieved by the condensation of o-phenylenediamine with a diketone.
Spirocyclization: The quinoxaline derivative is then subjected to spirocyclization with appropriate reagents to form the spirocyclic core.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
8-(quinoxalin-2-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoxaline N-oxides.
Reduction: Reduction reactions can be used to modify the quinoxaline ring, potentially leading to different pharmacological properties.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoxaline N-oxides, while substitution reactions can introduce various alkyl or acyl groups.
Scientific Research Applications
8-(quinoxalin-2-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione has several scientific research applications:
Medicinal Chemistry: The compound is being studied for its potential as an anticonvulsant agent. Its unique structure allows it to interact with various biological targets.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its ability to form stable complexes with proteins.
Industrial Applications: The compound’s stability and reactivity make it a candidate for use in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 8-(quinoxalin-2-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes and receptors, which can lead to various pharmacological effects. The exact pathways and molecular targets can vary depending on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Table 1: Key Derivatives and Their Activities
Key Observations :
Chelating Groups: Derivatives with pyridine (11), imidazole (14, 15), or halogenated pyridine (84) at the 8-position exhibit potent prolyl hydroxylase domain (PHD) inhibition, critical for hypoxia-inducible factor (HIF) stabilization . Thiophene (12) and phenol (13) derivatives lack activity due to insufficient metal coordination .
Quinoxaline vs.
Therapeutic Applications :
- PHD Inhibitors (e.g., 11 , 14 , 84 ): Target anemia and ischemic conditions via HIF pathway activation .
- Myelostimulators (e.g., 3·HCl ): Stimulate bone marrow function, suggesting divergent structure-activity relationships (SAR) despite shared scaffolds .
Pharmacological and Physicochemical Properties
Table 2: Comparative Physicochemical Data
Key Insights :
- Quinoxaline Considerations: The quinoxaline moiety (C₁₂H₈N₂) would increase molecular weight (~298.32 g/mol) and LogP (~2.5), balancing solubility and bioavailability.
Biological Activity
8-(quinoxalin-2-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is a heterocyclic compound that has attracted significant interest in medicinal chemistry due to its unique structural features and potential biological activities. Its spirocyclic structure combined with the quinoxaline moiety provides a versatile scaffold for drug design and development.
Chemical Structure and Properties
The compound's IUPAC name is 8-quinoxalin-2-yl-1,3,8-triazaspiro[4.5]decane-2,4-dione. The molecular formula is , and it features a rigid three-dimensional shape that is conducive to interactions with various biological targets.
The biological activity of this compound primarily stems from its ability to interact with specific enzymes and receptors. Research indicates that it can inhibit prolyl hydroxylase enzymes (PHDs), which are crucial in the regulation of hypoxia-inducible factors (HIFs) involved in erythropoiesis and other physiological processes. Inhibition of PHDs can lead to increased levels of erythropoietin (EPO), making it a candidate for treating anemia .
Biological Activity Overview
Case Studies and Research Findings
- Prolyl Hydroxylase Inhibition
- Anticancer Activity
-
Neuropharmacological Effects
- Preliminary studies suggest that the compound may possess anticonvulsant properties, which are being explored through receptor binding assays and behavioral models in rodents.
Comparative Analysis with Similar Compounds
The unique combination of a quinoxaline moiety with a spirocyclic structure distinguishes this compound from other similar compounds:
| Compound | Key Features | Biological Activity |
|---|---|---|
| 8-Oxa-2-azaspiro[4.5]decane | Contains oxygen instead of nitrogen in the spirocyclic structure | Limited known activity compared to triazaspiro compounds |
| 1,3-Diazaspiro[4.5]decane-2,4-dione | Lacks the quinoxaline moiety | Moderate activity; less potent than triazaspiro derivatives |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
